Lankacidin C 8-acetate

Antitumor Structure-Activity Relationship Microtubule Stabilizer

Lankacidin C 8-acetate (CAS 23812-97-7) is a semi-synthetic, C8-acetylated lankacidin derivative with a dual pharmacological profile: it stabilizes microtubules at the paclitaxel-binding site and inhibits Gram-positive bacterial growth. Unlike the parent lankacidin C, acetylation at C8 potentiates antitumor activity while reducing immunosuppression, making it the validated choice for medicinal chemistry optimization, immuno-oncology dissection, and ribosomal synergy (lankacidin/lankamycin) studies. Substitution with the parent or other analogs is scientifically invalid for applications where enhanced antitumor potency and preserved immune function are critical.

Molecular Formula C27H35NO8
Molecular Weight 501.6 g/mol
CAS No. 23812-97-7
Cat. No. B1674466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLankacidin C 8-acetate
CAS23812-97-7
SynonymsLankacidin C 8-acetate;  5-18-12-00134 (Beilstein Handbook Reference); 
Molecular FormulaC27H35NO8
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O
InChIInChI=1S/C27H35NO8/c1-15-7-10-20(31)14-22-17(3)24(32)27(6,26(34)36-22)23(28-25(33)18(4)29)13-16(2)9-12-21(11-8-15)35-19(5)30/h7-10,12-13,17,20-23,31H,11,14H2,1-6H3,(H,28,33)/b10-7+,12-9+,15-8+,16-13+/t17-,20-,21+,22-,23-,27+/m1/s1
InChIKeySXLMQJVXWZFRNQ-LDACTNBVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lankacidin C 8-Acetate: A Differentiated 17-Membered Macrocyclic Antibiotic


Lankacidin C 8-acetate (CAS 23812-97-7) is a semi-synthetic derivative of the lankacidin-group (T-2636) antibiotics, which are neutral 17-membered macrocyclic polyketides produced by *Streptomyces rochei* [1]. This compound is characterized by acetylation at the C8 hydroxyl position of the parent lankacidin C scaffold, a modification known to significantly alter its biological profile [2]. Lankacidin-group antibiotics exhibit a dual pharmacological profile, demonstrating both potent antimicrobial activity against Gram-positive bacteria and considerable antitumor activity via microtubule stabilization at the paclitaxel-binding site [3].

Why Lankacidin C 8-Acetate Cannot Be Replaced by Parent Lankacidin C or Other Analogs


The lankacidin scaffold is highly sensitive to structural modifications, particularly at the C8 and C14 hydroxyl positions, rendering simple substitution with the parent compound (lankacidin C) or other analogs scientifically invalid for most research applications. Comparative SAR studies demonstrate that replacing the C8 hydroxyl group with an acyloxy moiety, as in Lankacidin C 8-acetate, potentiates antitumor activity while simultaneously reducing immunosuppressive effects [1]. Furthermore, the antibacterial potency of lankacidin derivatives is critically dependent on achieving optimal lipophilicity to facilitate bacterial cell membrane penetration, a property directly modulated by the specific ester side chain [2]. Therefore, the choice of derivative is a critical experimental variable, and substitution can lead to fundamentally different and potentially misleading biological outcomes.

Quantitative Differentiation of Lankacidin C 8-Acetate: Evidence for Scientific Selection


Enhanced Antitumor Activity of 8-Acyloxy Derivatives Versus Parent Lankacidin C

Comparative studies on lankacidin C and eight of its derivatives against L1210 leukemia and solid 6C3HED/OG lymphosarcoma demonstrated that replacement of the hydroxyl group at position 8 of lankacidin C by an acyloxy group potentiated antitumor activity [1]. This finding establishes that 8-acyloxy derivatives, such as Lankacidin C 8-acetate, represent a distinct and superior chemotype for antitumor applications compared to the unmodified parent compound.

Antitumor Structure-Activity Relationship Microtubule Stabilizer

Divergent Immunosuppressive Activity of 8-Acyloxy Lankacidin C Derivatives

The same comparative study that demonstrated potentiated antitumor activity for 8-acyloxy lankacidin C derivatives also revealed a reduction in immunosuppressive activity compared to the parent compound [1]. This differential effect on two distinct biological activities—enhanced antitumor efficacy with reduced immunosuppression—is a critical differentiator for in vivo research applications where maintaining immune function is paramount.

Immunosuppression Structure-Activity Relationship Therapeutic Index

Lipophilicity-Driven Antibacterial Activity of O(2')-Acyl Lankacidin Derivatives

In a cell-free system, lankacidinol is as potent as lankacidin or erythromycin as an inhibitor of bacterial polypeptide synthesis. However, this intrinsic activity is expressed as potent antibacterial activity against growing gram-positive cultures only in O(2')-acyl derivatives with the proper lipophilicity [1]. This demonstrates that the antibacterial efficacy of lankacidins is not solely determined by target binding but is critically dependent on the physicochemical properties conferred by the acyl side chain, which governs cellular penetration.

Antibacterial Lipophilicity Cell Permeability

Synergistic Antibacterial Activity with Lankamycin via Distinct Ribosomal Binding

Crystallographic studies of the large ribosomal subunit in complex with lankamycin and lankacidin C reveal that these two antibiotics bind to adjacent, non-overlapping sites—the peptidyl transferase center and the nascent peptide exit tunnel, respectively [1]. This binding mode is analogous to the well-documented synergistic pair, Streptogramins A and B. This structural basis for synergy is a unique and verifiable feature of the lankacidin/lankamycin pair, positioning Lankacidin C 8-acetate as a valuable tool for investigating dual-target ribosomal inhibition strategies.

Antibacterial Synergy Ribosome Mechanism of Action

Preserved Antitumor Activity Despite δ-Lactone Ring Modification

Chemoenzymatic synthesis and computational studies of monocyclic lankacidin derivatives, which lack the δ-lactone ring (C1-C5) of lankacidin C, demonstrated moderate antitumor activity when compared to the bicyclic parent compound [1]. This suggests that the δ-lactone moiety is less important for antitumor activity, implying that modifications at other positions, such as C8 acylation, are the primary drivers of enhanced antitumor potency. This finding helps contextualize the value of C8 modifications like the acetate group in Lankacidin C 8-acetate.

Antitumor Structure-Activity Relationship Chemoenzymatic Synthesis

Validated Research Applications for Lankacidin C 8-Acetate Based on Quantitative Differentiation


Antitumor Drug Discovery: Microtubule Stabilization Studies

Lankacidin C 8-acetate is a validated starting point for medicinal chemistry programs aimed at developing novel microtubule-stabilizing agents. The established SAR showing that C8 acylation potentiates antitumor activity while reducing immunosuppression [1] provides a clear rationale for using this specific derivative over the parent lankacidin C. Researchers can leverage this scaffold for further optimization, such as exploring alternative C8 esters or additional modifications at C13, to enhance binding affinity to the paclitaxel-binding site of tubulin [2].

Antibacterial Mechanism and Resistance Studies

This compound is an ideal probe for investigating the relationship between antibiotic lipophilicity, cellular penetration, and antibacterial potency. The established principle that antibacterial activity in whole-cell assays is contingent upon the proper lipophilic balance of the O(2')-acyl side chain [1] makes Lankacidin C 8-acetate a key tool for studying drug uptake and efflux mechanisms in Gram-positive bacteria. Furthermore, its distinct ribosomal binding site [2] makes it valuable for studying resistance mechanisms that differ from those affecting macrolides like erythromycin.

Combination Antibiotic Therapy: Synergy with Lankamycin

Lankacidin C 8-acetate is uniquely suited for research into synergistic antibacterial therapies. The crystallographically defined binding of lankacidin and lankamycin to adjacent sites on the 50S ribosomal subunit provides a structural basis for their synergistic effect [1]. This makes the lankacidin/lankamycin pair a valuable model system for studying dual-target ribosomal inhibition and for evaluating combination strategies against multidrug-resistant Gram-positive pathogens, including MRSA [2].

Immuno-Oncology Research

Given its dual profile of enhanced antitumor activity and reduced immunosuppression compared to lankacidin C [1], Lankacidin C 8-acetate is a compelling candidate for immuno-oncology research. This unique pharmacological signature makes it a superior tool over the parent compound for studies investigating the interplay between direct tumor cytotoxicity and the host immune response. Researchers can utilize this derivative to dissect mechanisms where maintaining immune competence is crucial for therapeutic efficacy.

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